MFCD18313970
Description
For this analysis, we focus on CAS 1046861-20-4 (MDL: MFCD13195646), a representative boronic acid compound, to establish a framework for comparison. This compound has the molecular formula C₆H₅BBrClO₂, a molecular weight of 235.27 g/mol, and exhibits key properties such as high gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and moderate solubility (0.24 mg/mL) . Its synthesis involves a palladium-catalyzed cross-coupling reaction in tetrahydrofuran (THF) and water at 75°C for 1.33 hours .
Properties
IUPAC Name |
methyl 3-fluoro-4-(4-fluoro-3-hydroxyphenyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c1-19-14(18)9-2-4-10(12(16)6-9)8-3-5-11(15)13(17)7-8/h2-7,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLPFJPNMNAMKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=CC(=C(C=C2)F)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684471 | |
| Record name | Methyl 2,4'-difluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262002-92-5 | |
| Record name | Methyl 2,4'-difluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(2-fluoro-4-methoxycarbonylphenyl)phenol typically involves the introduction of fluorine atoms and the methoxycarbonyl group onto a phenyl ring. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or xenon difluoride (XeF2) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(2-fluoro-4-methoxycarbonylphenyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenols.
Scientific Research Applications
2-Fluoro-5-(2-fluoro-4-methoxycarbonylphenyl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(2-fluoro-4-methoxycarbonylphenyl)phenol involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. The methoxycarbonyl group can participate in various biochemical pathways, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Structurally Similar Compounds
Two structurally analogous boronic acids are selected for comparison based on halogen substitution patterns and functional group positioning:
Compound A : (3-Bromo-5-chlorophenyl)boronic acid
- Molecular Formula : C₆H₄BBrClO₂
- Molecular Weight : 238.27 g/mol
- Similarity Score : 0.87
- Key Properties :
- Log Po/w (XLOGP3) : 2.15
- Solubility : 0.18 mg/mL (ESOL)
- GI Absorption : High
- BBB Permeability : Yes
Compound B : (6-Bromo-2,3-dichlorophenyl)boronic acid
- Molecular Formula : C₆H₃BBrCl₂O₂
- Molecular Weight : 273.26 g/mol
- Similarity Score : 0.71
- Key Properties: Log Po/w (XLOGP3): 3.02 Solubility: 0.09 mg/mL (ESOL) GI Absorption: Moderate BBB Permeability: No
Comparative Data Table
| Property | MFCD13195646 (Target) | Compound A | Compound B |
|---|---|---|---|
| Molecular Formula | C₆H₅BBrClO₂ | C₆H₄BBrClO₂ | C₆H₃BBrCl₂O₂ |
| Molecular Weight | 235.27 g/mol | 238.27 g/mol | 273.26 g/mol |
| Log Po/w (XLOGP3) | 2.15 | 2.15 | 3.02 |
| Solubility (mg/mL) | 0.24 | 0.18 | 0.09 |
| GI Absorption | High | High | Moderate |
| BBB Permeability | Yes | Yes | No |
| Synthetic Accessibility | 2.07 | 2.20 (estimated) | 2.50 (estimated) |
Key Findings and Discussion
Structural Impact on Solubility :
- The target compound’s higher solubility (0.24 mg/mL) compared to Compounds A and B correlates with its lower Log Po/w value (2.15), suggesting reduced hydrophobicity. Compound B’s lower solubility (0.09 mg/mL) aligns with its higher Log Po/w (3.02) due to additional chlorine substituents, which enhance lipophilicity .
Bioavailability and Permeability :
- Compound A retains BBB permeability similar to the target compound, likely due to its single bromine substitution. In contrast, Compound B’s dichloro substitution disrupts BBB penetration, highlighting the sensitivity of pharmacokinetics to halogen positioning .
Synthetic Complexity :
- The target compound’s synthetic accessibility score (2.07) is lower than estimated scores for Compounds A and B, reflecting its optimized reaction conditions (e.g., shorter reaction time and aqueous/organic biphasic system) .
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